B601004 3-O-(butanoyloxymethyl) 5-O-methyl 4-(2,3-dichlorophenyl)-2,6-dimethylpyridine-3,5-dicarboxylate CAS No. 188649-48-1

3-O-(butanoyloxymethyl) 5-O-methyl 4-(2,3-dichlorophenyl)-2,6-dimethylpyridine-3,5-dicarboxylate

Cat. No.: B601004
CAS No.: 188649-48-1
InChI Key:
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Description

3-O-(butanoyloxymethyl) 5-O-methyl 4-(2,3-dichlorophenyl)-2,6-dimethylpyridine-3,5-dicarboxylate is a useful research compound. . The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of Clevidipine Butyrate Impurity IV is the L-type calcium channel . This channel is crucial for the regulation of calcium influx into cells, which plays a significant role in muscle contraction, particularly in the heart and blood vessels .

Mode of Action

Clevidipine Butyrate Impurity IV acts by inhibiting the transmembrane influx of calcium ions through the alpha-1 subunit of the L-type voltage-gated calcium channel . This inhibition leads to the relaxation of vascular smooth muscle cells, resulting in arterial dilation .

Biochemical Pathways

The action of Clevidipine Butyrate Impurity IV primarily affects the calcium signaling pathway . By blocking the L-type calcium channels, it disrupts the normal influx of calcium ions into the cells. This disruption leads to a decrease in intracellular calcium levels, which in turn reduces the contractility of the vascular smooth muscle cells . The result is vasodilation and a reduction in systemic vascular resistance .

Pharmacokinetics

Clevidipine Butyrate Impurity IV exhibits rapid metabolization by blood and tissue esterases, leading to an ultra-short half-life of approximately 1 minute . This rapid metabolism results in very quick onset and offset of antihypertensive action . It does not accumulate in the body, and its metabolite can be detected in plasma samples for up to 48.5 hours .

Result of Action

The primary molecular effect of Clevidipine Butyrate Impurity IV is the inhibition of calcium influx into vascular smooth muscle cells . On a cellular level, this leads to the relaxation of these cells and subsequent arterial dilation . The overall effect is a reduction in systemic vascular resistance and blood pressure .

Properties

IUPAC Name

3-O-(butanoyloxymethyl) 5-O-methyl 4-(2,3-dichlorophenyl)-2,6-dimethylpyridine-3,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21Cl2NO6/c1-5-7-15(25)29-10-30-21(27)17-12(3)24-11(2)16(20(26)28-4)18(17)13-8-6-9-14(22)19(13)23/h6,8-9H,5,7,10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFSJHJKKEVHZBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)OCOC(=O)C1=C(C(=C(N=C1C)C)C(=O)OC)C2=C(C(=CC=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21Cl2NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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